Cortexolone

Vue d'ensemble

Description

. C'est un composé clé dans la voie de la stéroïdogénèse, jouant un rôle crucial dans la production de cortisol, une hormone vitale pour la réponse au stress, le métabolisme et la fonction immunitaire.

Applications De Recherche Scientifique

Cortexolone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various steroid hormones.

Biology: Studied for its role in the steroidogenesis pathway.

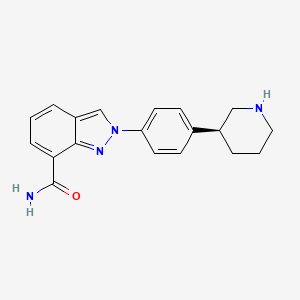

Medicine: Used in the treatment of androgen-dependent skin disorders like acne and androgenetic alopecia.

Industry: Employed in the large-scale production of steroid hormones.

Mécanisme D'action

Target of Action

Cortexolone, also known as Clascoterone, primarily targets the Androgen Receptors (ARs) . These receptors are expressed throughout the skin, including sebaceous glands, sebocytes, and dermal papilla cells . The role of ARs is crucial in the regulation of various cellular functions such as homeostasis, reproduction, development, and metabolism .

Mode of Action

This compound binds to the androgen receptors with high affinity . It works by competing with androgens for binding to androgen receptors, thereby blocking the androgen receptor signaling cascades . This antagonistic action inhibits the effects of testosterone and dihydrotestosterone (DHT), which are androgens that bind to the ARs and contribute to the development of androgen-dependent conditions such as acne and alopecia .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the androgen receptor signaling cascades . By blocking these cascades, this compound inhibits processes that promote acne pathogenesis, such as sebaceous gland proliferation, excess sebum production, and inflammatory pathways . It also blocks the effects of testosterone and DHT, thereby regulating the synthesis of lipids incorporated into sebum and the production of cytokines found in inflammatory acne lesions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of AR-regulated transcription and androgen-regulated lipid and inflammatory cytokine production . In vitro studies have shown that the antiandrogenic effects of this compound occur in a dose-dependent manner in human primary sebocytes .

Analyse Biochimique

Biochemical Properties

Cortexolone interacts with various enzymes and proteins in the body. It is synthesized from 17α-hydroxyprogesterone by the enzyme 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . In sea lampreys, an early jawless fish species, this compound binds to specific corticosteroid receptors and is involved in intestinal osmoregulation .

Cellular Effects

This compound, in its derivative form Clascoterone, exerts anti-androgenic effects by working as an antagonist at androgen receptors (ARs) expressed throughout the skin, including sebaceous glands, sebocytes, and dermal papilla cells . It blocks the effects of testosterone and dihydrotestosterone (DHT), which are androgens that bind to the ARs and contribute to the development of androgen-dependent conditions such as acne and alopecia .

Molecular Mechanism

This compound, as Clascoterone, binds to androgen receptors with high affinity . By competing with androgens for binding to androgen receptors, it works by blocking the androgen receptor signaling cascades that promote acne pathogenesis, such as sebaceous gland proliferation, excess sebum production, and inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, Clascoterone, a derivative of this compound, was found to achieve pharmacokinetic steady-state by day 5 in a study . At steady-state, plasma concentrations increased 1.8 to 2.1 fold versus the first dose .

Metabolic Pathways

This compound is involved in the glucocorticoid pathway, leading to cortisol . It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase .

Transport and Distribution

This compound, as Clascoterone, is 84% to 89% bound to plasma proteins in vitro, regardless of drug concentrations . This suggests that it may be transported and distributed within cells and tissues through binding to plasma proteins.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La cortexolone peut être synthétisée par divers procédés chimiques. Une méthode courante implique la transformation de la this compound en son ortho-ester correspondant en la faisant réagir avec un ester alkylique d'un acide orthocarboxylique sous catalyse acide. L'hydrolyse subséquente en milieu acide donne le 17-monoester souhaité .

Méthodes de Production Industrielle : En milieu industriel, la production de this compound implique souvent des hydroxylations et des déshydrogénations microbiennes. Ces processus sont essentiels pour la production à grande échelle d'hormones stéroïdes et de leurs analogues .

Analyse Des Réactions Chimiques

Types de Réactions : La cortexolone subit diverses réactions chimiques, notamment :

Oxydation : Conversion en cortisol par oxydation enzymatique.

Réduction : Réduction en d'autres intermédiaires stéroïdiens.

Substitution : Formation de dérivés esters comme la this compound 17α-propionate.

Réactifs et Conditions Communes :

Oxydation : Enzymes comme la 11β-hydroxylase.

Réduction : Agents réducteurs comme le borohydrure de sodium.

Substitution : Catalyseurs acides comme l'acide p-toluènesulfonique pour l'estérification.

Principaux Produits :

Cortisol : Par oxydation enzymatique.

This compound 17α-propionate : Un dérivé ester utilisé dans les traitements topiques.

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme intermédiaire dans la synthèse de diverses hormones stéroïdes.

Biologie : Etudiée pour son rôle dans la voie de la stéroïdogénèse.

Industrie : Employée dans la production à grande échelle d'hormones stéroïdes.

5. Mécanisme d'Action

La this compound exerce ses effets en agissant comme un antagoniste des récepteurs aux androgènes. Elle entre en compétition avec les androgènes comme la dihydrotestostérone pour la liaison à ces récepteurs, bloquant ainsi les cascades de signalisation des récepteurs aux androgènes qui favorisent des conditions comme l'acné et l'alopécie . Ce mécanisme implique l'inhibition de la prolifération des glandes sébacées, de la production excessive de sébum et des voies inflammatoires .

Composés Similaires :

Cortisol : Une hormone glucocorticoïde puissante synthétisée à partir de la this compound.

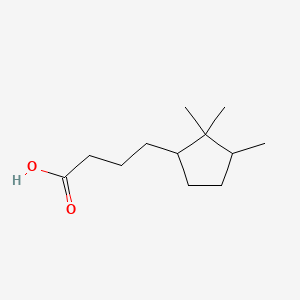

This compound 17α-propionate : Un dérivé ester avec une activité topique sélective.

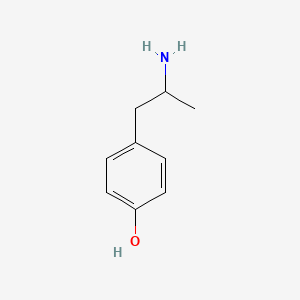

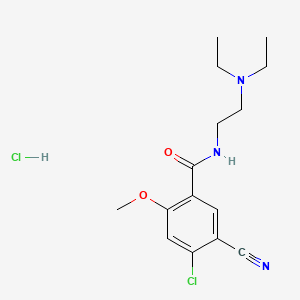

Spironolactone : Un autre antagoniste des récepteurs aux androgènes utilisé dans des applications similaires.

Unicité : La this compound est unique en raison de son rôle d'intermédiaire métabolique dans la biosynthèse du cortisol et de ses puissantes propriétés anti-androgènes lorsqu'elle est convertie en son dérivé ester, la this compound 17α-propionate .

Comparaison Avec Des Composés Similaires

Cortisol: A potent glucocorticoid hormone synthesized from cortexolone.

This compound 17α-propionate: An ester derivative with selective topical activity.

Spironolactone: Another androgen receptor antagonist used in similar applications.

Uniqueness: this compound is unique due to its role as a metabolic intermediate in cortisol biosynthesis and its potent antiandrogenic properties when converted to its ester derivative, this compound 17α-propionate .

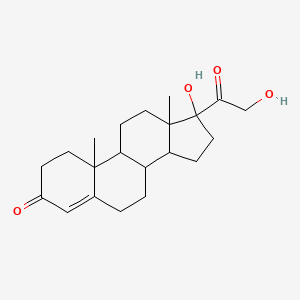

Propriétés

IUPAC Name |

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBHBVVOGNECLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859297 | |

| Record name | 17,21-Dihydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-58-9 | |

| Record name | Cortexolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

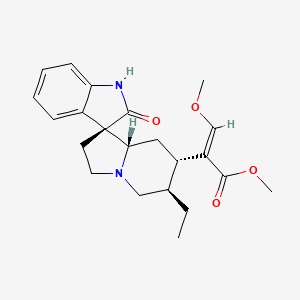

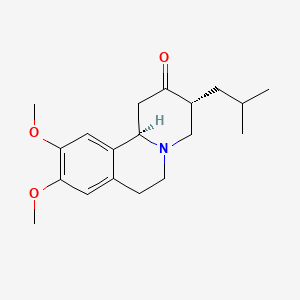

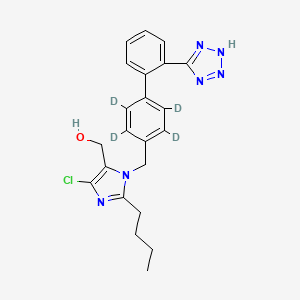

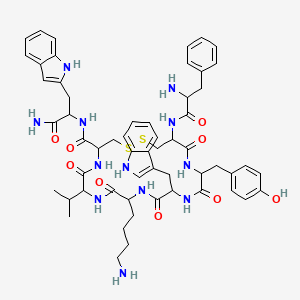

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.